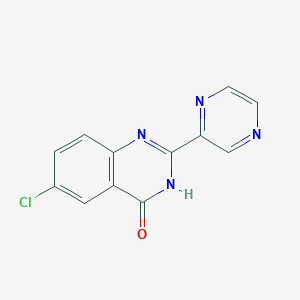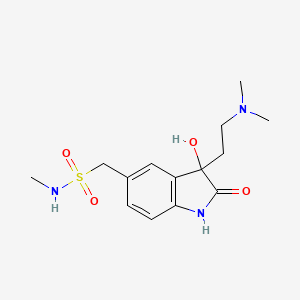
5-Hydroxy Propafenone beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy Propafenone beta-D-Glucuronide: is a metabolite of Propafenone, an anti-arrhythmic medication used to treat conditions associated with rapid heartbeats, such as atrial and ventricular arrhythmias. This compound is significant in the field of pharmacology and medicinal chemistry due to its role in the metabolism and efficacy of Propafenone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Propafenone beta-D-Glucuronide involves the hydroxylation of Propafenone followed by glucuronidation. The hydroxylation typically occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP2D6 . The glucuronidation process involves the conjugation of the hydroxylated Propafenone with glucuronic acid, facilitated by UDP-glucuronosyltransferase enzymes.
Industrial Production Methods
Industrial production of this compound is generally carried out through biotransformation processes using microbial or enzymatic systems that mimic the human liver’s metabolic pathways. This method ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy Propafenone beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The glucuronide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further pharmacological studies.
Applications De Recherche Scientifique
5-Hydroxy Propafenone beta-D-Glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Propafenone metabolites.
Biology: Studied for its role in the metabolic pathways of Propafenone.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the treatment of arrhythmias.
Industry: Utilized in the development of anti-arrhythmic drugs and in quality control processes.
Mécanisme D'action
The mechanism of action of 5-Hydroxy Propafenone beta-D-Glucuronide involves its interaction with cardiac ion channels. It primarily affects the HERG (human ether-a-go-go-related gene) channels, which are responsible for the repolarization of the cardiac action potential . By inhibiting these channels, the compound helps in stabilizing the cardiac rhythm and preventing arrhythmias.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propafenone: The parent compound, used as an anti-arrhythmic agent.
5-Hydroxy Propafenone: The immediate precursor in the metabolic pathway.
Propafenone-d5 beta-D-Glucuronide: A deuterated analog used in research.
Uniqueness
5-Hydroxy Propafenone beta-D-Glucuronide is unique due to its specific role in the metabolism of Propafenone and its distinct pharmacological effects on cardiac ion channels. Its glucuronide conjugation enhances its solubility and excretion, making it a crucial metabolite for therapeutic efficacy and safety.
Propriétés
Formule moléculaire |
C27H35NO10 |
|---|---|
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[1-[4-hydroxy-2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H35NO10/c1-2-12-28-14-18(37-27-24(33)22(31)23(32)25(38-27)26(34)35)15-36-21-11-9-17(29)13-19(21)20(30)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-25,27-29,31-33H,2,8,10,12,14-15H2,1H3,(H,34,35)/t18?,22-,23-,24+,25-,27+/m1/s1 |
Clé InChI |
QGIYOVIZJDIKHE-MMBRXNSWSA-N |
SMILES isomérique |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O |
SMILES canonique |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


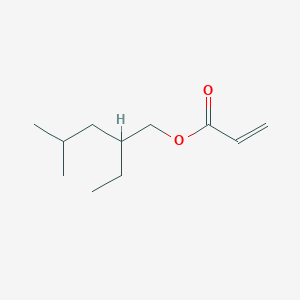
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)
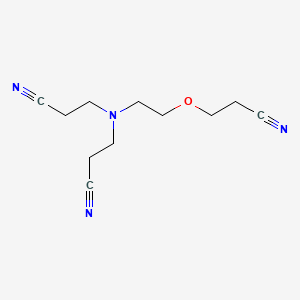
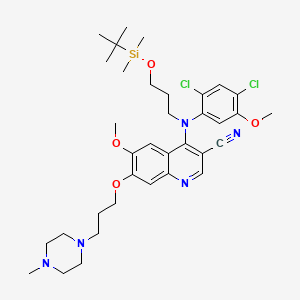
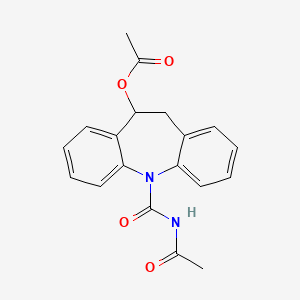
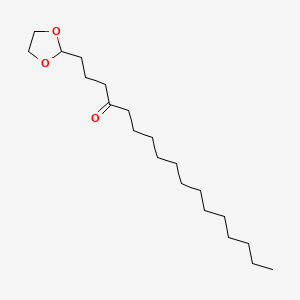
![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)
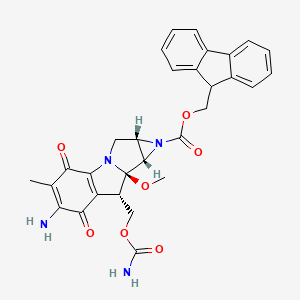
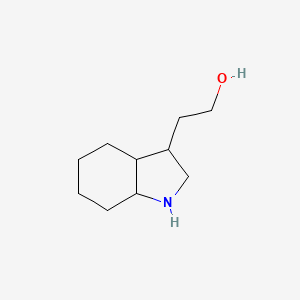
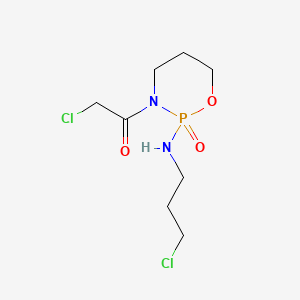
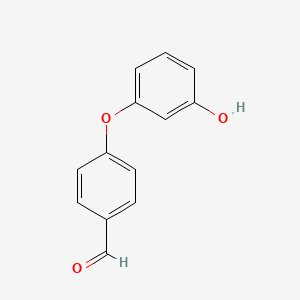
![N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13858841.png)
